molecular formula C24H20N4O5S B5068331 2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone

2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone

Cat. No.: B5068331
M. Wt: 476.5 g/mol
InChI Key: PXQRFZUCRXHDIF-UHFFFAOYSA-N
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Description

2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone is a complex organic compound that features a triazole ring, a sulfanyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride or hydrogen gas for reduction. Substitution reactions may require the use of strong bases or acids, depending on the desired product .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce aniline derivatives .

Scientific Research Applications

2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interfere with cellular pathways, leading to its therapeutic effects. The triazole ring and sulfanyl group are key functional groups that contribute to its activity by forming strong interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3-nitrophenyl)ethanone apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a triazole ring and a nitrophenyl group allows for diverse interactions with biological targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-[[5-[(2-methoxyphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O5S/c1-32-21-12-5-6-13-22(21)33-15-23-25-26-24(27(23)18-9-3-2-4-10-18)34-16-20(29)17-8-7-11-19(14-17)28(30)31/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQRFZUCRXHDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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